Cas no 64168-34-9 (3-Fluorobenzylmagnesium chloride)
3-Fluorobenzylmagnesium chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Fluorobenzylmagnesium chloride
- 3-Fluorobenzylmagnesium chloride 0.25 M in Diethyl Ether
- 3-Fluorobenzylmagnesium chloride 0.25M solution in diethyl ether
- 3-FluorobenzylMagnesiuM chloride, 0.50M in 2-MeTHF
- chloro[(3-fluorophenyl)methyl]magnesium
- PC1363
- SBB088224
- MFCD01319899
- BRONYOJLRPWLDQ-UHFFFAOYSA-M
- 3-Fluorobenzylmagnesium chloride, 0.50 M in 2-MeTHF
- (3-fluorobenzyl)magnesium chloride
- 64168-34-9
- 3-fluorobenzyl magnesium chloride
- 3-Fluorobenzylmagnesium chloride, 0.50 M in Ether
- SCHEMBL1003357
- Chloro(3-fluorobenzyl)magnesium
- AKOS016017762
-
- MDL: MFCD01319899
- Inchi: 1S/C7H6F.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
- InChI Key: KZGFEBLGGYOPML-UHFFFAOYSA-M
- SMILES: [Cl-].[Mg+2].FC1=CC=CC(=C1)[CH2-]
Computed Properties
- Exact Mass: 167.99928
- Monoisotopic Mass: 167.9992477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 80
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
- Sensitiveness: Air & Moisture Sensitive
3-Fluorobenzylmagnesium chloride Security Information
- Hazard Statement: Flammable
-
Hazardous Material Identification:
- HazardClass:3
- TSCA:Yes
3-Fluorobenzylmagnesium chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB166639-250 ml |
3-Fluorobenzylmagnesium chloride 0.25M in Diethyl Ether; . |
64168-34-9 | 250 ml |
€855.80 | 2024-04-16 | ||
| abcr | AB573958-100 ml |
3-Fluorobenzylmagnesium chloride, 0.5M ethyl ether; . |
64168-34-9 | 100 ml |
€579.50 | 2024-04-16 | ||
| abcr | AB166639-50 ml |
3-Fluorobenzylmagnesium chloride 0.25M in Diethyl Ether; . |
64168-34-9 | 50 ml |
€266.40 | 2023-09-16 | ||
| abcr | AB166639-100 ml |
3-Fluorobenzylmagnesium chloride 0.25M in Diethyl Ether; . |
64168-34-9 | 100 ml |
€562.70 | 2024-04-16 | ||
| abcr | AB166639-500 ml |
3-Fluorobenzylmagnesium chloride 0.25M in Diethyl Ether; . |
64168-34-9 | 500 ml |
€848.60 | 2023-09-16 | ||
| abcr | AB166639-100ml |
3-Fluorobenzylmagnesium chloride 0.25M in Diethyl Ether; . |
64168-34-9 | 100ml |
€561.70 | 2025-04-17 | ||
| abcr | AB166639-250ml |
3-Fluorobenzylmagnesium chloride 0.25M in Diethyl Ether; . |
64168-34-9 | 250ml |
€854.10 | 2025-04-17 | ||
| A2B Chem LLC | AG72249-100ml |
3-FLUOROBENZYLMAGNESIUM CHLORIDE |
64168-34-9 | 100ml |
$387.00 | 2023-12-30 | ||
| A2B Chem LLC | AG72249-250ml |
3-FLUOROBENZYLMAGNESIUM CHLORIDE |
64168-34-9 | 250ml |
$591.00 | 2023-12-30 | ||
| abcr | AB573958-100ml |
3-Fluorobenzylmagnesium chloride, 0.5M ethyl ether; . |
64168-34-9 | 100ml |
€561.70 | 2025-04-17 |
3-Fluorobenzylmagnesium chloride Suppliers
3-Fluorobenzylmagnesium chloride Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-Fluorobenzylmagnesium chloride
Introduction to 3-Fluorobenzylmagnesium chloride (CAS No: 64168-34-9)
3-Fluorobenzylmagnesium chloride, with the chemical formula C7H5ClF, is a significant organomagnesium compound widely utilized in synthetic organic chemistry, particularly in pharmaceutical and agrochemical research. This organolithium derivative serves as a versatile intermediate in the preparation of complex molecules, including heterocyclic compounds and biologically active substances. The presence of a fluorine atom at the para position relative to the benzyl group enhances its reactivity and makes it a valuable tool in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.
TheCAS No 64168-34-9 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and compliance with industry standards. As a Grignard reagent, 3-fluorobenzylmagnesium chloride participates in nucleophilic addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing intricate molecular frameworks. Its stability under controlled conditions and compatibility with various functional groups make it indispensable in modern synthetic methodologies.
In recent years, advancements in medicinal chemistry have highlighted the importance of fluorinated compounds due to their enhanced metabolic stability and binding affinity. The incorporation of fluorine into drug candidates has been demonstrated to improve pharmacokinetic properties, leading to more effective therapeutic agents. 3-Fluorobenzylmagnesium chloride plays a pivotal role in this context by enabling the efficient synthesis of fluorinated benzyl derivatives, which are prevalent in numerous FDA-approved drugs.
Recent studies have demonstrated the utility of 3-fluorobenzylmagnesium chloride in the synthesis of bioactive molecules targeting neurological disorders. For instance, researchers have employed this reagent to construct novel scaffolds for potential antipsychotic and antidepressant drugs. The fluorine atom's electronic properties modulate the electronic distribution of adjacent aromatic rings, influencing both the reactivity and biological activity of derived compounds. This has spurred interest in exploring its applications in designing next-generation therapeutics.
The compound's reactivity also extends to its role as a precursor in the preparation of boronic acids via Miyaura borylation. This transformation is particularly relevant in the context of photopharmacology, where fluorinated arylboronic acids serve as key intermediates for developing photoactivatable probes and drugs. The ability to introduce fluorine at specific positions with high precision makes 3-fluorobenzylmagnesium chloride an invaluable asset for chemists engaged in cutting-edge drug discovery.
Synthetic chemists often appreciate the advantages offered by 3-fluorobenzylmagnesium chloride, including its compatibility with polar aprotic solvents such as tetrahydrofuran (THF) and diethyl ether. These solvents provide optimal conditions for maintaining the organometallic species' integrity during reactions. Additionally, the compound's shelf-life under inert atmospheres ensures consistent performance across multiple experimental runs, reducing variability and improving reproducibility.
The demand for high-purity organometallic reagents has driven innovations in their production and handling. Manufacturers now offer rigorously tested grades of 3-fluorobenzylmagnesium chloride, ensuring that researchers can rely on its quality for sensitive synthetic applications. This commitment to excellence reflects the compound's critical role in advancing chemical synthesis and drug development.
In conclusion, 3-fluorobenzylmagnesium chloride (CAS No: 64168-34-9) is a cornerstone intermediate in modern organic synthesis, particularly within pharmaceutical research. Its unique structural features—combining a benzyl group with a fluorine substituent—enhance its utility in constructing complex molecules with desired biological properties. As synthetic methodologies continue to evolve, this reagent will remain indispensable for chemists striving to develop innovative therapeutic agents.
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